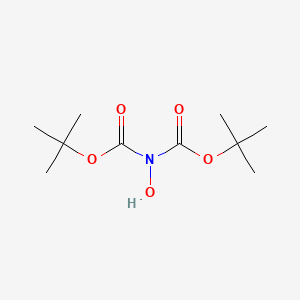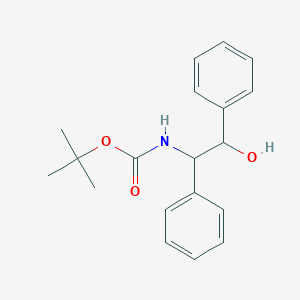
tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate
Descripción general
Descripción
tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate: is a chemical compound with the empirical formula C19H23O3N1 and a molecular weight of 313.39 g/mol . This compound is often used in organic synthesis and research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1,2-diphenylethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Industry: The compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It is also used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for its use as a protecting group in organic synthesis and its role in biological studies .
Comparación Con Compuestos Similares
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2,3-dihydroxypropyl)carbamate
- tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate
Comparison:
- tert-butyl N-(2-hydroxyethyl)carbamate: This compound has a simpler structure with one hydroxyethyl group, making it less sterically hindered compared to tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate .
- tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound contains two hydroxyl groups, providing additional sites for hydrogen bonding and reactivity .
- tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate: This compound has a single phenyl group, making it less bulky and potentially more reactive in certain substitution reactions .
Uniqueness: this compound is unique due to its two phenyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups .
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGTKNHQHVNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


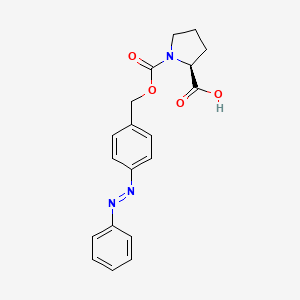
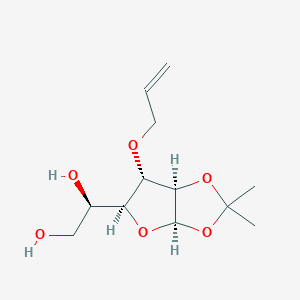
![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
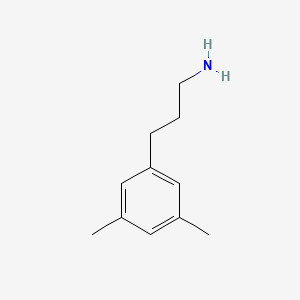
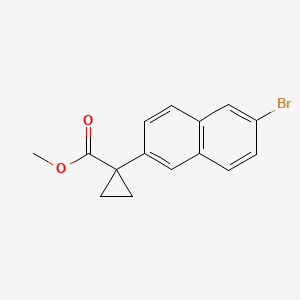
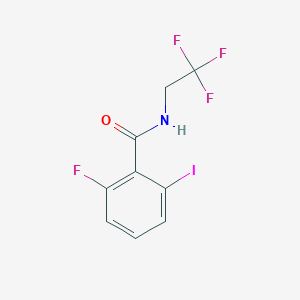
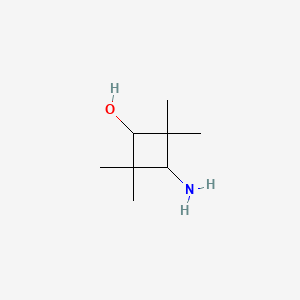
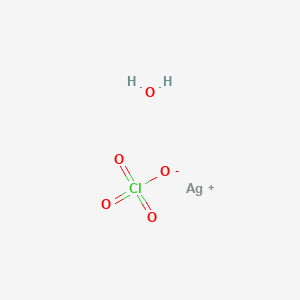
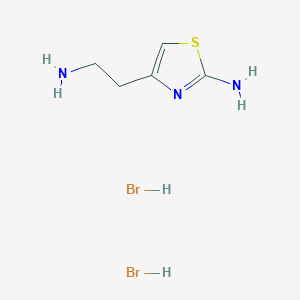
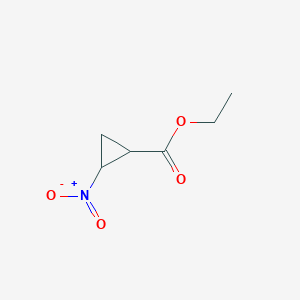
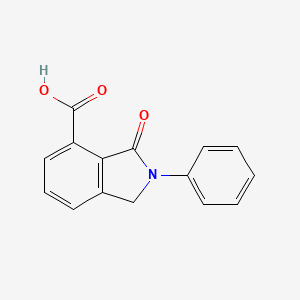
![3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine](/img/structure/B3102815.png)
